chemical properties of 4-(3,5-Dimethylphenyl)benzyl alcohol
chemical properties of 4-(3,5-Dimethylphenyl)benzyl alcohol
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 4-(3,5-Dimethylphenyl)benzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 4-(3,5-Dimethylphenyl)benzyl alcohol. As a compound with limited readily available experimental data, this document leverages established principles of organic chemistry and extrapolates from well-characterized analogous structures—notably 4-phenylbenzyl alcohol, 3,5-dimethylbenzyl alcohol, and the parent benzyl alcohol—to construct a predictive yet scientifically rigorous profile. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering insights into its predicted physicochemical properties, spectroscopic signature, reactivity, and potential as a scaffold in medicinal chemistry and materials science. All discussions are grounded in authoritative sources to ensure scientific integrity.
Introduction: Navigating Underexplored Chemical Space
In the landscape of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount for innovation. 4-(3,5-Dimethylphenyl)benzyl alcohol represents one such molecule, belonging to the biphenylmethanol class of compounds. These structures are of significant interest due to their rigid yet tunable frameworks, which are often found in liquid crystals, polymers, and biologically active molecules.
Direct experimental data for 4-(3,5-Dimethylphenyl)benzyl alcohol is scarce in publicly accessible literature. Therefore, this guide adopts a predictive and deductive approach. By dissecting the molecule into its constituent parts—the benzyl alcohol moiety and the 3,5-dimethylbiphenyl core—we can project its chemical behavior with a high degree of confidence. This analysis is built upon a foundation of data from closely related, well-documented compounds, providing a robust theoretical framework for researchers investigating this or similar chemical entities. The causality behind these predictions is emphasized, offering not just data, but a deeper understanding of the structure-property relationships at play.
Chemical Identity and Structural Analysis
The fundamental step in characterizing any chemical compound is to define its structure and key identifiers.
Molecular Structure
4-(3,5-Dimethylphenyl)benzyl alcohol is an aromatic alcohol featuring a biphenyl core. One phenyl ring is substituted at the 4-position with a hydroxymethyl (-CH₂OH) group, while the other is substituted at the 3- and 5-positions with methyl (-CH₃) groups.
Figure 1: 2D Structure of 4-(3,5-Dimethylphenyl)benzyl alcohol.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-(3,5-Dimethylphenyl)phenyl)methanol | Predicted |
| Molecular Formula | C₁₅H₁₆O | Calculated |
| Molecular Weight | 212.29 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
Predicted Physicochemical Properties
The physical properties of the target molecule are predicted based on its closest structural analogs, 4-biphenylmethanol and 3,5-dimethylbenzyl alcohol. The biphenyl core significantly influences properties like melting point and solubility, while the dimethyl substitution will subtly modulate these characteristics.
| Property | Predicted Value | Rationale and Comparative Data |
| Appearance | White to off-white crystalline solid | 4-Biphenylmethanol is a white to beige powder.[1][2] The introduction of methyl groups is unlikely to alter the solid state at room temperature but may lower the melting point slightly compared to the unsubstituted analog. |
| Melting Point (°C) | 90 - 105 | 4-Biphenylmethanol has a melting point of 96-100 °C.[2][3] The meta-dimethyl substitution on one ring may disrupt crystal packing, potentially lowering the melting point. |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ether) | The biphenyl system imparts significant hydrophobicity.[1][4] Like benzyl alcohol, it is expected to be miscible with common organic solvents.[5] |
| logP (Octanol/Water) | ~4.0 - 4.5 | The logP of benzyl alcohol is ~1.1. The addition of a phenyl group (as in 4-biphenylmethanol) and two methyl groups will substantially increase hydrophobicity. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for the structural elucidation and verification of synthetic products. The predicted spectra for 4-(3,5-Dimethylphenyl)benzyl alcohol are based on the characteristic signals of its functional groups and structural motifs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted for CDCl₃, 400 MHz)
-
δ ~7.5-7.6 ppm (d, 2H): Aromatic protons on the hydroxymethyl-substituted ring, ortho to the biphenyl linkage.
-
δ ~7.3-7.4 ppm (d, 2H): Aromatic protons on the hydroxymethyl-substituted ring, meta to the biphenyl linkage (ortho to the -CH₂OH).
-
δ ~7.1-7.2 ppm (s, 2H): Aromatic protons on the dimethyl-substituted ring (positions 2' and 6').
-
δ ~7.0 ppm (s, 1H): Aromatic proton on the dimethyl-substituted ring (position 4').
-
δ ~4.7 ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH). This signal is a singlet due to the absence of adjacent protons.[6]
-
δ ~2.3 ppm (s, 6H): Protons of the two methyl groups (-CH₃).
-
δ ~1.6-2.0 ppm (s, broad, 1H): Hydroxyl proton (-OH). This peak can be variable in position and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted for CDCl₃, 100 MHz)
-
δ ~141-142 ppm: Quaternary carbon of the dimethyl-substituted ring attached to the other ring.
-
δ ~140-141 ppm: Quaternary carbon of the hydroxymethyl-substituted ring attached to the -CH₂OH group.
-
δ ~139-140 ppm: Quaternary carbon of the hydroxymethyl-substituted ring attached to the other ring.
-
δ ~138 ppm: Quaternary carbons of the dimethyl-substituted ring attached to the methyl groups.
-
δ ~129 ppm: Aromatic CH on the dimethyl-substituted ring (position 4').
-
δ ~127-128 ppm: Aromatic CH carbons on the hydroxymethyl-substituted ring.
-
δ ~125 ppm: Aromatic CH carbons on the dimethyl-substituted ring (positions 2' and 6').
-
δ ~65 ppm: Benzylic carbon (-CH₂OH).[6]
-
δ ~21 ppm: Methyl carbons (-CH₃).
Infrared (IR) Spectroscopy
(Predicted, ATR)
-
3300-3500 cm⁻¹ (broad): O-H stretching of the alcohol group. The broadness is due to hydrogen bonding.[7]
-
3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
-
2850-2960 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methylene groups.[7]
-
~1600, ~1480 cm⁻¹ (sharp, medium-strong): Aromatic C=C ring stretching vibrations.
-
~1010-1050 cm⁻¹ (strong): C-O stretching of the primary alcohol. This is a characteristic peak for benzyl alcohols.[8]
-
~800-850 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the substitution patterns on the aromatic rings.
Mass Spectrometry (MS)
(Predicted, EI)
-
Molecular Ion (M⁺): m/z = 212.
-
Key Fragments:
-
m/z = 194: Loss of H₂O (M⁺ - 18), a common fragmentation for alcohols.
-
m/z = 183: Loss of the -CH₂OH group (M⁺ - 29).
-
m/z = 165: Loss of H₂O and -CH₃ group, potentially followed by rearrangement (tropylium ion formation).
-
Synthesis and Reactivity
The synthesis of 4-(3,5-Dimethylphenyl)benzyl alcohol is best approached using modern cross-coupling methodologies, which are renowned for their efficiency and functional group tolerance in forming C-C bonds between aryl systems.
Proposed Synthetic Workflow: Suzuki Coupling
The Suzuki coupling reaction is an ideal choice, involving the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide. This method is selected for its mild reaction conditions and high yields.
Figure 2: Proposed workflow for the synthesis of 4-(3,5-Dimethylphenyl)benzyl alcohol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed using the spectroscopic methods outlined in Section 4.
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water (to a concentration of ~0.1 M of the limiting reagent). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Chemical Reactivity
The reactivity is dominated by the primary alcohol group.
-
Oxidation: Like other benzyl alcohols, it can be oxidized to the corresponding aldehyde, 4-(3,5-dimethylphenyl)benzaldehyde, using mild oxidants like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO₄) would yield the carboxylic acid.[9]
-
Esterification: It will react with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification) to form benzyl esters.[5]
-
Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then be reacted with an alkyl halide (Williamson ether synthesis) to form an ether.[10]
-
Oligomerization: Under strongly acidic conditions (e.g., with montmorillonite clay), substituted benzyl alcohols can undergo self-condensation or oligomerization reactions.[11]
Potential Applications in Drug Development
The biphenylmethanol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.
-
Scaffold for Synthesis: The hydroxyl group serves as a versatile synthetic handle for introducing the molecule into larger, more complex structures. It can be used to connect to other pharmacophores via ester or ether linkages.
-
Analgesic and Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core. This scaffold could serve as a starting point for novel cyclooxygenase (COX) or other enzyme inhibitors.
-
Anticancer Research: The rigid biphenyl structure is useful for designing inhibitors that target specific protein pockets. For instance, 4-biphenylmethanol has been investigated for its potential role in protein synthesis inhibition and has shown some carcinogenic potential in animal studies, indicating biological activity that could be harnessed.[2][4]
-
Metabolomics and Drug Discovery: Understanding how novel compounds like this are metabolized is crucial. Metabolomics can be applied to track the biotransformation of such molecules, aiding in the drug discovery and development process.[12]
Safety and Toxicology: A Predictive Assessment
No direct toxicological data exists for 4-(3,5-Dimethylphenyl)benzyl alcohol. However, a robust safety profile can be predicted based on data from benzyl alcohol and studies on quantitative structure-activity relationships (QSAR) for substituted benzyl alcohols.
-
General Toxicity: Benzyl alcohol itself has low acute toxicity.[13] The toxicity of substituted benzyl alcohols is often correlated with hydrophobicity (logP).[9][14] Given the predicted high logP of the target molecule, it is expected to have a higher cellular toxicity than benzyl alcohol itself.
-
Irritation: Benzyl alcohol can cause nonimmunologic contact urticaria (skin irritation).[13] It is prudent to assume the target compound will be, at a minimum, a skin and eye irritant.
-
Metabolism: Benzyl alcohol is rapidly metabolized in the body to benzoic acid and excreted as hippuric acid.[13] The target molecule will likely undergo oxidation of the alcohol to a carboxylic acid, followed by potential hydroxylation of the aromatic rings and conjugation for excretion.
-
Handling Precautions: Standard laboratory precautions should be employed:
-
Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Conclusion
4-(3,5-Dimethylphenyl)benzyl alcohol is an intriguing, albeit underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has constructed a detailed, predictive profile of its chemical and physical properties by drawing logical parallels with well-characterized structural analogs. The proposed synthetic route via Suzuki coupling offers a reliable method for its preparation, enabling further empirical investigation. While its biological and toxicological profiles remain to be experimentally determined, the foundational data and predictive analysis presented herein provide a critical starting point for any researcher or drug development professional seeking to explore the potential of this and related biphenylmethanol scaffolds.
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